molecular formula C16H19N3O2 B2815729 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 851095-91-5

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2815729
CAS No.: 851095-91-5
M. Wt: 285.347
InChI Key: ZLQUBWUDHNXLAI-UHFFFAOYSA-N
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Description

“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is 1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a molecular weight of 161.25 . It is a liquid at room temperature and is stored at 4 degrees Celsius .

Scientific Research Applications

Anticancer Potential

Research indicates that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized new oxadiazole derivatives and investigated their effects on apoptosis, caspase-3 activation, Akt, FAK, mitochondrial membrane potential, and ultrastructural morphological changes in A549 human lung adenocarcinoma and C6 rat glioma cell lines. These compounds showed potent anticancer activities, with one increasing apoptotic cell populations more effectively than cisplatin and causing significant mitochondrial membrane depolarization. Another compound demonstrated notable Akt inhibitory activity, suggesting potential as orally bioavailable anticancer agents due to their favorable ADME properties (Altıntop et al., 2018).

Pharmacological Evaluation for Tumor Inhibition and Antioxidant Activities

Further research focused on the computational and pharmacological evaluation of oxadiazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This work highlighted compounds with good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. One compound in particular exhibited strong binding to multiple targets and demonstrated antioxidant potential, indicating a broad spectrum of pharmacological activities (Faheem, 2018).

Safety and Hazards

The safety information for “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” indicates that it is potentially dangerous . The compound is labeled with the signal word “Danger” and is accompanied by hazard and precautionary statements .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-5-14(20)17-16-19-18-15(21-16)13-9-8-11-6-3-4-7-12(11)10-13/h8-10H,2-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQUBWUDHNXLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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